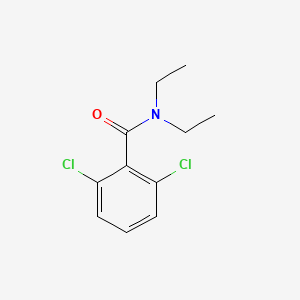

Benzamide, 2,6-dichloro-N,N-diethyl-

Description

Properties

CAS No. |

10345-78-5 |

|---|---|

Molecular Formula |

C11H13Cl2NO |

Molecular Weight |

246.13 g/mol |

IUPAC Name |

2,6-dichloro-N,N-diethylbenzamide |

InChI |

InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3 |

InChI Key |

AAVLZXHEADHXKR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-dichloro-N,N-diethyl- typically involves the reaction of 2,6-dichlorobenzoyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of Benzamide, 2,6-dichloro-N,N-diethyl- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-dichloro-N,N-diethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Products depend on the nucleophile used, such as 2,6-dichloro-N,N-diethylbenzamide derivatives.

Reduction: N,N-diethyl-2,6-dichloroaniline.

Oxidation: 2,6-dichlorobenzoic acid derivatives.

Scientific Research Applications

Benzamide, 2,6-dichloro-N,N-diethyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 2,6-dichloro-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethyl groups influence its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,6-Dichloro-N,N-diethylbenzamide

- CAS Registry Number : 67888-72-6 (referenced in )

- Molecular Formula: C₁₁H₁₃Cl₂NO

- Structure : A benzamide core substituted with two chlorine atoms at the 2- and 6-positions of the benzene ring and two ethyl groups attached to the nitrogen atom.

Key Characteristics: This compound belongs to the benzamide class, known for applications in pharmaceuticals, agrochemicals, and materials science. The chlorine substituents enhance electronegativity and stability, while the diethyl groups on the nitrogen may influence lipophilicity and metabolic pathways .

Comparison with Structurally Similar Compounds

2.1 2,4-Dichloro-N-(2,6-Diethylphenyl)benzamide (CAS 99821-68-8)

- Structure : Features a 2,4-dichloro-substituted benzamide linked to a 2,6-diethylphenyl group.

- Molecular Formula: C₁₇H₁₇Cl₂NO.

- Key Differences :

- Substitution Pattern : Chlorine atoms at the 2- and 4-positions (vs. 2,6-positions in the target compound).

- Phenyl Group : Incorporates a 2,6-diethylphenyl substituent, increasing steric bulk compared to the simpler N,N-diethyl group in the target compound.

- Implications : The altered substitution may affect binding affinity in biological systems or solubility in organic solvents .

2.2 2,6-Dichloro-N-(5,5-Dimethyl-7-Oxo-4,6-Dihydro-1,3-Benzothiazol-2-yl)Benzamide (CAS 606922-95-6)

- Structure : Combines the 2,6-dichlorobenzamide moiety with a bicyclic benzothiazolyl group.

- Molecular Formula : C₁₆H₁₅Cl₂N₂O₂S.

- Functional Groups: A ketone (7-oxo) and two methyl groups on the benzothiazole ring add complexity.

- Applications : Likely used in agrochemicals or medicinal chemistry due to the benzothiazole scaffold’s bioactivity .

2.3 4-Chloro-N-(2,6-Dimethylphenyl)-2-Hydroxy-5-[(Methylamino)Sulfonyl]Benzamide

- Structure: Contains a 4-chloro-substituted benzamide with a sulfonyl-methylamino group and a 2,6-dimethylphenyl substituent.

- Key Differences :

- Sulfonyl Group : Introduces strong electron-withdrawing properties, affecting reactivity and solubility.

- Hydroxy Group : Adds hydrogen-bonding capacity, which may influence interactions in biological systems.

2.4 N,N-Diethyl-m-Toluamide (DEET) and N,N-Diethyl Benzamide

- Structure : DEET (CAS 134-62-3) is a toluamide derivative, while N,N-diethyl benzamide lacks chlorine substituents.

- Key Differences: Chlorination: The target compound’s chlorine atoms enhance stability and polarity compared to DEET. Applications: DEET is a well-known insect repellent, whereas chlorinated benzamides may exhibit broader bioactivity (e.g., antimicrobial or pesticidal properties) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Chlorine Position : 2,6-dichloro substitution (target compound) vs. 2,4-dichloro (CAS 99821-68-8) alters electronic distribution, affecting reactivity in nucleophilic aromatic substitution .

- Heterocyclic vs. Simple Benzamides : Benzothiazole-linked derivatives (CAS 606922-95-6) exhibit enhanced bioactivity due to additional hydrogen-bonding and π-π stacking interactions .

- Industrial Relevance : Chlorinated benzamides are prioritized in pesticide development for their stability and resistance to metabolic degradation .

Notes and Limitations

- Data Gaps: Limited toxicity or pharmacokinetic data for 67888-72-6 in the provided evidence. Further studies are needed to confirm applications.

- Structural Complexity : Compounds with sulfonyl or heterocyclic groups (e.g., CAS 606922-95-6) may face synthetic challenges compared to simpler benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.